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molecular formula C5H8O4 B1595383 3-Methoxy-2-methyl-3-oxopropanoic acid CAS No. 3097-74-3

3-Methoxy-2-methyl-3-oxopropanoic acid

Cat. No. B1595383
M. Wt: 132.11 g/mol
InChI Key: LROWQPBZDXWPJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08039463B2

Procedure details

KOH (386 mg, 6.88 mmol) was added to a solution 2-methyl-malonic acid diethyl ester (1 g, 5.74 mmol) in methanol (7 mL). The resulting mixture was stirred overnight at ambient temperature then concentrated. The resulting residue was diluted with water, acidified with conc. HCl and the product was extracted with dichloromethane. The organic layer was dried over sodium sulfate and concentrated under reduced pressure to afford 360 mg (47%) of 2-methyl-malonic acid monomethyl ester
Name
Quantity
386 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[K+].[CH2:3]([O:5][C:6](=[O:14])[CH:7]([CH3:13])[C:8]([O:10]CC)=[O:9])C>CO>[CH3:3][O:5][C:6](=[O:14])[CH:7]([CH3:13])[C:8]([OH:10])=[O:9] |f:0.1|

Inputs

Step One
Name
Quantity
386 mg
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
1 g
Type
reactant
Smiles
C(C)OC(C(C(=O)OCC)C)=O
Name
Quantity
7 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred overnight at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
then concentrated
ADDITION
Type
ADDITION
Details
The resulting residue was diluted with water
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC(C(C(=O)O)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 360 mg
YIELD: PERCENTYIELD 47%
YIELD: CALCULATEDPERCENTYIELD 47.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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